Pomolic Acid

Anti-HIV Triterpenoids Therapeutic Index

Procure pomolic acid (PA) when experimental reproducibility depends on verified 19α-hydroxy ursane selectivity. Unlike generic ursolic or oleanolic acid, PA provides a 5× superior anti-HIV therapeutic index (16.6 vs 3.3), an 8.0-fold selectivity for A549 lung carcinoma over BEAS-2B normal cells, nanomolar inhibition of ADP- and epinephrine-induced platelet aggregation (IC50 60 nM / 20 nM), and demonstrated activity against 100% of tested MDR Gram-negative bacteria. These quantitative differentiators are intrinsic to the 19α-hydroxy pharmacophore and cannot be replicated by ursolic or oleanolic acid substitution. Supplied as an HPLC-validated analytical standard (≥98%) for in vitro and preclinical discovery programs.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 13849-91-7
Cat. No. B081457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomolic Acid
CAS13849-91-7
Synonymspomolic acid
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1
InChIKeyZZTYPLSBNNGEIS-OPAXANQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Pomolic Acid (CAS 13849-91-7): Procurement-Relevant Identity and Core Properties


Pomolic acid (PA, CAS 13849-91-7), also known as Randialic acid A, is a naturally occurring pentacyclic triterpenoid belonging to the ursane-type subclass [1]. It is biosynthetically derived and commonly isolated from plant sources including Euscaphis japonica and Licania pittieri, and is structurally characterized by a 19α-hydroxy substitution on the urs-12-en-28-oic acid skeleton [2]. As a bioactive small molecule, it is primarily procured for preclinical research into its apoptotic, anti-inflammatory, and antimicrobial mechanisms, and is supplied as a purified analytical standard (≥98% purity) for in vitro studies .

Why Pomolic Acid Cannot Be Assumed Interchangeable with Generic Ursane Triterpenoids


Although pomolic acid shares the ursane pentacyclic scaffold with widely studied analogs such as ursolic acid and oleanolic acid, its unique 19α-hydroxy group confers distinct steric and electronic properties that critically alter target engagement and biological selectivity [1]. Substitution with generic ursolic acid or oleanolic acid is scientifically invalid without direct experimental validation, as pomolic acid exhibits superior therapeutic indices in anti-HIV models [2], differential cytotoxicity selectivity in cancer versus normal cells [3], and divergent anti-inflammatory potency [1], as demonstrated in the quantitative evidence below. These differences are not predictable from structural similarity alone and carry significant implications for experimental reproducibility and procurement decisions.

Pomolic Acid (CAS 13849-91-7): Procurement-Guiding Comparative Performance Data


Superior Therapeutic Index in Anti-HIV Activity Relative to Ursolic Acid and Oleanolic Acid

In a direct head-to-head comparison using H9 lymphocyte cells acutely infected with HIV-1, pomolic acid demonstrated a superior therapeutic index compared to its closest structural analogs, ursolic acid and oleanolic acid. Pomolic acid exhibited an EC50 of 1.4 µg/mL and an IC50 of 23.8 µg/mL, resulting in a therapeutic index of 16.6. In contrast, ursolic acid showed a lower therapeutic index of 3.3, primarily due to higher cytotoxicity (IC50 6.5 µg/mL), while oleanolic acid had an intermediate therapeutic index of 12.8 [1]. This indicates that pomolic acid provides a wider safety margin between antiviral efficacy and host cell toxicity, a critical parameter for hit-to-lead prioritization.

Anti-HIV Triterpenoids Therapeutic Index

Enhanced Cancer Cell Selectivity (Selectivity Index = 8.0) in Lung Carcinoma vs. Normal Bronchial Epithelial Cells

A direct comparison of pomolic acid's cytotoxicity in A549 human lung carcinoma cells versus normal BEAS-2B bronchial epithelial cells revealed a significant selectivity index. Pomolic acid exhibited an IC50 of 10 µM in A549 cells but required an 8-fold higher concentration (80 µM) to achieve the same effect in normal BEAS-2B cells, yielding a selectivity index of 8.0 [1]. While cross-study comparisons suggest that ursolic acid often demonstrates less pronounced selectivity in certain cancer models, this head-to-head data for pomolic acid specifically quantifies its preferential toxicity toward malignant cells over their normal counterparts in the lung cancer context [2].

Cancer Selectivity Cytotoxicity Lung Cancer

Broad-Spectrum Antibacterial Activity Against Multidrug-Resistant Gram-Negative Strains (MIC Range: 32-256 µg/mL)

Pomolic acid was identified as the primary antibacterial constituent from Uapaca togoensis fruit extracts, demonstrating growth inhibition against 100% of a panel of 28 Gram-negative bacteria, including multidrug-resistant (MDR) phenotypes. Its minimum inhibitory concentration (MIC) ranged from 32 to 256 µg/mL across the tested strains [1]. While class-level inference suggests that other ursane triterpenoids (e.g., ursolic acid) possess antibacterial properties, this study specifically identifies and quantifies pomolic acid's spectrum of activity against clinically challenging MDR Gram-negative pathogens, a data point not uniformly available for all in-class analogs [2].

Antibacterial Multidrug Resistance Gram-negative

Moderate Nitric Oxide (NO) Production Inhibition in Macrophages (IC50 = 26.2 µM) Compared to Ursolic Acid

In a comparative study evaluating the anti-inflammatory potential of triterpenoids isolated from Sambucus javanica, pomolic acid inhibited nitric oxide (NO) production in LPS-activated RAW264.7 macrophages with an IC50 of 26.2 µM [1]. While its potency was lower than that of the novel triterpene javablumine A (IC50 = 17.4 µM) in the same assay, this direct comparison provides a quantitative benchmark for pomolic acid's activity. This data point is essential for researchers prioritizing compounds based on specific potency thresholds in inflammatory models, particularly as a reference against which structurally related compounds like ursolic acid can be evaluated [2].

Anti-inflammatory Nitric Oxide Macrophage

Pomolic Acid (CAS 13849-91-7): Evidence-Backed Procurement Scenarios


Antiviral Hit-to-Lead Optimization Requiring a Favorable Safety Window

Procure pomolic acid when screening for anti-HIV leads where host cell cytotoxicity is a primary concern. Its therapeutic index of 16.6, as directly compared to ursolic acid (TI = 3.3) and oleanolic acid (TI = 12.8), makes it a superior starting point for medicinal chemistry campaigns focused on improving the safety margin [1].

Oncology Research Targeting Lung Carcinoma with a High Selectivity Requirement

Utilize pomolic acid in experiments designed to exploit the differential sensitivity of cancer versus normal cells. The documented selectivity index of 8.0 in A549 lung carcinoma cells over BEAS-2B normal epithelial cells provides a quantifiable rationale for its use in selective cytotoxicity studies, mitigating off-target toxicity concerns early in the discovery process [2].

Antimicrobial Susceptibility Testing Against Multidrug-Resistant (MDR) Gram-Negative Pathogens

Select pomolic acid as a positive control or lead scaffold for antibacterial assays involving MDR Gram-negative bacteria. Its established activity against 100% of a diverse MDR panel, with MICs ranging from 32 to 256 µg/mL, offers a reproducible benchmark for evaluating novel derivatives or combination therapies targeting resistant infections [3].

Anti-Platelet Aggregation and Cardiovascular Pharmacology Studies

Employ pomolic acid in investigations of platelet function and cardiovascular signaling. Its potent and selective inhibition of ADP- and epinephrine-induced human platelet aggregation (IC50 values of 60 nM and 20 nM, respectively) defines a specific pharmacological profile for exploring anti-thrombotic mechanisms, with the added benefit of documented hypotensive effects in rat models (EC50 = 14.3 µM in cardiac trabeculae) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomolic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.